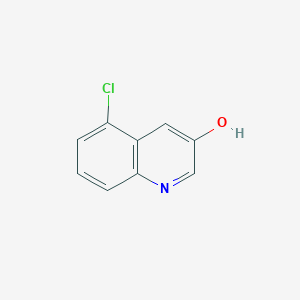

5-Chloroquinolin-3-ol

描述

Significance of Quinolines as Privileged Pharmacophores in Drug Discovery

The term "privileged scaffold" refers to a molecular structure that is capable of binding to multiple biological targets, making it a valuable starting point for drug discovery. smolecule.com The quinoline (B57606) ring system, a bicyclic heterocycle consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a quintessential example of such a scaffold. google.comontosight.ainih.gov Its unique structural and electronic properties allow it to interact with a wide range of biological receptors and enzymes, leading to a broad spectrum of pharmacological activities. chemicalbook.commdpi.com

Quinoline and its derivatives have been extensively studied and are integral components of numerous established drugs. The therapeutic applications of quinoline-based compounds are diverse, encompassing treatments for malaria (e.g., Chloroquine (B1663885), Quinine), cancer (e.g., Camptothecin), and various infections. solubilityofthings.com Researchers have successfully developed quinoline derivatives with anticancer, antimalarial, antibacterial, antifungal, anti-inflammatory, and antiviral properties. ontosight.aichemicalbook.com The versatility of the quinoline nucleus allows for functionalization at various positions, enabling chemists to fine-tune the molecule's pharmacological profile to enhance potency and selectivity for specific biological targets.

Overview of Halogenated Quinoline Derivatives in Bioactive Compounds

Halogenated quinolines have demonstrated notable efficacy as antibiofilm agents, capable of eradicating persistent bacterial communities that are often resistant to conventional antibiotics. patsnap.comresearchgate.net Studies on structure-activity relationships (SAR) have shown that the position and type of halogen substituent on the quinoline ring are critical determinants of biological function. chemicalbook.comshachemlin.com For example, research on certain quinoline-based antimalarial drugs has highlighted that the inclusion of a halogen atom can significantly boost their activity. chemicalbook.com This makes halogenated quinolines a promising class of compounds for developing new treatments against drug-resistant pathogens and other diseases. patsnap.comresearchgate.net

Specific Focus on 5-Chloroquinolin-3-ol: Structural Considerations and Research Rationale

Within the diverse family of halogenated quinolines, this compound presents a unique structural framework. It features a chlorine atom at the C-5 position of the benzene ring and a hydroxyl (-OH) group at the C-3 position of the pyridine ring. This specific arrangement of substituents influences its three-dimensional shape and electronic properties. For instance, a comparative study noted that this compound has a dihedral angle of 34.66° between its two aromatic rings and a melting point of 198°C.

The primary rationale for research into this compound appears to be its utility as a foundational scaffold for synthesizing more complex molecules. Its structure provides reactive sites—the hydroxyl group and the quinoline ring system—that can be modified to create a library of new derivatives. While direct and extensive biological studies on this compound itself are not widely documented in available literature, the established bioactivity of the broader chloroquinoline class provides a strong impetus for its use in drug discovery programs. The synthesis of derivatives like 2-(butan-2-yl)-5-chloroquinolin-3-ol confirms its role as a valuable intermediate in medicinal chemistry. The goal of such research is to develop new compounds with potentially enhanced therapeutic properties, leveraging the proven potential of the chloroquinoline core.

Physicochemical Properties of this compound

The following table summarizes some of the known and predicted properties of the compound.

| Property | Value | Source |

| Molecular Formula | C₉H₆ClNO | chembk.com |

| Molecular Weight | 179.61 g/mol | chembk.com |

| Melting Point | 198 °C | |

| Density (Predicted) | 1.412 ± 0.06 g/cm³ | chembk.com |

| Boiling Point (Predicted) | 323.1 ± 22.0 °C | chembk.com |

| Dihedral Angle | 34.66° | |

| CAS Number | 1261487-89-1 | chembk.com |

Synthesis and Research Findings

Detailed and specific synthesis procedures for this compound are not extensively reported in publicly available research. However, the synthesis of substituted quinolines and quinolinols is well-established, typically employing methods such as the Skraup or Doebner-von Miller reactions, which involve the cyclization of anilines.

Research on this specific isomer is limited. The primary interest in this compound stems from its potential as a building block. For example, derivatives have been synthesized from the related 2-chloroquinoline-3-carbaldehyde (B1585622) scaffold and subsequently evaluated for antimicrobial and antitubercular activities. These studies found that certain resulting compounds exhibited moderate to good inhibitory activity against various bacterial and fungal strains. Such findings underscore the research rationale for investigating the this compound scaffold: to explore how modifications to this core structure can lead to the discovery of novel bioactive agents.

Structure

3D Structure

属性

IUPAC Name |

5-chloroquinolin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO/c10-8-2-1-3-9-7(8)4-6(12)5-11-9/h1-5,12H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFHPGQWORGIUFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=N2)O)C(=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Chloroquinolin 3 Ol and Its Precursors

Classical Quinoline (B57606) Synthesis Approaches Applicable to Substituted Quinoline Backbones

The quinoline ring is a ubiquitous scaffold in chemistry, and numerous methods for its synthesis have been developed since its discovery. nih.gov Many of these classical methods, such as the Friedländer, Pfitzinger, Skraup, and Doebner-von Miller syntheses, remain highly relevant for creating substituted quinoline derivatives by utilizing appropriately functionalized starting materials.

The Friedländer synthesis is a fundamental and widely used method for constructing quinoline derivatives. The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active α-methylene group (a ketone or aldehyde with at least one hydrogen on the carbon adjacent to the carbonyl). thieme-connect.comorganic-chemistry.orgwikipedia.org The reaction typically proceeds through an initial aldol (B89426) condensation followed by cyclization and dehydration, or alternatively, through the formation of a Schiff base followed by an intramolecular aldol reaction. thieme-connect.comwikipedia.org

This synthesis can be catalyzed by both acids and bases. A variety of catalysts have been employed to improve the efficiency and conditions of the reaction, including trifluoroacetic acid, p-toluenesulfonic acid, iodine, and various Lewis acids. wikipedia.org Modern modifications have focused on developing more environmentally friendly and efficient protocols. For instance, microwave irradiation in conjunction with an organocatalyst like 3-(N-morpholino)propanesulfonic acid (MOPS) on acidic alumina (B75360) has been used for the solvent-free synthesis of substituted quinolines. benthamdirect.com

Two notable variations of the Friedländer synthesis include:

Reaction of ortho-lithiated N-acylanilines: This approach involves the reaction of ortho-lithiated N-acylanilines with masked malonic aldehyde derivatives, followed by an acid-induced cyclization. thieme-connect.com

One-pot synthesis from isoxazoles: A facile one-pot method has been developed where substituted quinolines are synthesized from isoxazoles, ammonium (B1175870) formate-Pd/C, sulfuric acid, methanol, and ketones. researchgate.net

| Catalyst/System | Reaction Conditions | Key Advantage | Reference |

|---|---|---|---|

| p-Toluenesulfonic acid | Solvent-free, conventional heating or microwave | Rapid and efficient synthesis. | organic-chemistry.org |

| Molecular Iodine | Not specified | Highly efficient catalyst for annulation. | organic-chemistry.org |

| Neodymium(III) nitrate (B79036) hexahydrate | Ethanol, room temperature | Efficient and rapid synthesis. | wikipedia.org |

| MOPS/Al2O3 | Microwave irradiation, solvent-free | Rapid activation, cost-effective, high yield. | benthamdirect.com |

The Pfitzinger reaction (also known as the Pfitzinger-Borsche reaction) is a specific method for producing substituted quinoline-4-carboxylic acids. wikipedia.org The synthesis involves the reaction of isatin (B1672199) or its derivatives with a carbonyl compound (an aldehyde or ketone) in the presence of a base. wikipedia.orgresearchgate.net

The reaction mechanism begins with the base-catalyzed hydrolysis of the amide bond in isatin to form a keto-acid intermediate. wikipedia.orgijsr.net This intermediate then reacts with the carbonyl compound to form an imine, which subsequently tautomerizes to an enamine. The enamine undergoes an intramolecular cyclization and dehydration to yield the final quinoline-4-carboxylic acid product. wikipedia.orgijsr.net The Pfitzinger reaction is a valuable tool for creating a wide range of substituted cinchoninic acids, which can be further modified. For example, these acids can be decarboxylated by heating to yield the corresponding 2-substituted quinolines.

The Skraup and Doebner-von Miller reactions are closely related, classic methods for quinoline synthesis that are typically conducted under strong acidic conditions.

The Skraup reaction , first reported in 1880, traditionally involves heating an aniline (B41778) with glycerol, concentrated sulfuric acid, and an oxidizing agent (such as nitrobenzene). nih.gov It remains a common method for producing quinoline itself (unsubstituted on the hetero-ring). nih.gov

The Doebner-von Miller reaction is a modification of the Skraup synthesis where an α,β-unsaturated aldehyde or ketone is used in place of glycerol. nih.gov This reaction allows for the synthesis of quinolines with substituents at the 2- and/or 4-positions. nih.gov The generally accepted mechanism involves the 1,4-conjugate addition of the aniline to the α,β-unsaturated carbonyl compound, followed by cyclization and oxidation to form the aromatic quinoline ring. acs.org However, mechanistic studies have also proposed pathways involving fragmentation and recombination of intermediates. nih.govillinois.edu While effective, a historical drawback of this method was the acid-catalyzed polymerization of the carbonyl reactant, leading to lower yields, a problem that has been mitigated by using biphasic reaction media. nih.gov

| Reaction | Key Reactants | Typical Product | Reference |

|---|---|---|---|

| Skraup Synthesis | Aniline, Glycerol, Sulfuric Acid, Oxidant | Unsubstituted or simple quinolines | nih.gov |

| Doebner-von Miller Synthesis | Aniline, α,β-Unsaturated Aldehyde/Ketone, Acid | 2- and/or 4-substituted quinolines | nih.govacs.org |

Targeted Synthesis of Chlorinated Quinoline Intermediates

To synthesize a specifically substituted compound like 5-chloroquinolin-3-ol, methods are required to introduce the chloro and hydroxyl groups at the desired positions. This is often achieved by first preparing a chlorinated quinoline backbone or a versatile chlorinated intermediate that can be further functionalized.

The direct and selective introduction of a halogen atom onto a pre-formed quinoline ring is a powerful synthetic strategy. Achieving regioselectivity, particularly at positions that are not electronically favored for substitution, can be challenging. For the synthesis of 5-chloroquinolines, methods that direct chlorination to the C5 position are of high value.

An operationally simple, metal-free protocol has been developed for the regioselective C5-halogenation of 8-substituted quinoline derivatives. rsc.orgrsc.org This method utilizes inexpensive and atom-economical trihaloisocyanuric acids as the halogen source. Specifically, trichloroisocyanuric acid (TCCA) serves as the chlorine source. rsc.org The reaction proceeds at room temperature and demonstrates high generality, providing the C5-chlorinated product exclusively in good to excellent yields for a variety of 8-substituted quinolines, including amides, ureas, and carbamates. rsc.orgrsc.org This remote C-H functionalization provides an efficient route to C5-halogenated quinolines that are otherwise difficult to access. rsc.org

| 8-Substituent on Quinoline | Yield of C5-Chloro Product | Reference |

|---|---|---|

| N-Benzamide | 97% | rsc.org |

| N-Phenylurea | 99% | rsc.org |

| N,N-Diethylphosphoramidate | 99% | rsc.org |

| Boc-protected amine | 97% | rsc.org |

Chloroquinoline carbaldehydes are highly versatile intermediates in organic synthesis, serving as precursors for a vast number of heterocyclic systems. rsc.orgsemanticscholar.org In particular, 2-chloroquinoline-3-carbaldehydes have received considerable attention due to their synthetic utility. semanticscholar.orgtandfonline.com

A primary method for the synthesis of these compounds is the Vilsmeier-Haack reaction. ijsr.net This reaction typically involves the formylation and cyclization of acetanilides using a Vilsmeier reagent, which is generated in situ from N,N-dimethylformamide (DMF) and a chlorinating agent like phosphoryl chloride (POCl3) or phosphorus pentachloride (PCl5). rsc.orgtandfonline.com An efficient procedure using PCl5 has been developed, which can be more economical for industrial processes as it requires a smaller amount of the chlorinating agent compared to POCl3. tandfonline.com The reaction involves heating the corresponding acetanilide (B955) with DMF and PCl5, with yields being generally good for acetanilides bearing electron-donating or weakly deactivating groups. tandfonline.com

| Substituent on Acetanilide | Resulting 2-Chloroquinoline-3-carbaldehyde (B1585622) | Yield | Reference |

|---|---|---|---|

| 4-Methyl | 2-Chloro-6-methylquinoline-3-carbaldehyde | 72% | tandfonline.com |

| 4-Methoxy | 2-Chloro-6-methoxyquinoline-3-carbaldehyde | 65% | tandfonline.com |

| 4-Chloro | 2,6-Dichloroquinoline-3-carbaldehyde | 61% | tandfonline.com |

| 4-Bromo | 6-Bromo-2-chloroquinoline-3-carbaldehyde | 55% | tandfonline.com |

| H (Acetanilide) | 2-Chloroquinoline-3-carbaldehyde | 49% | tandfonline.com |

These chloroquinoline carbaldehydes can then undergo further transformations, such as condensation, reduction, or cyclization reactions, to build more complex molecular architectures. rsc.orgsemanticscholar.org

Introduction of Hydroxyl Groups at Specific Positions on the Quinoline Ring

The introduction of a hydroxyl group at a specific position on the quinoline ring is a critical step in the synthesis of various quinoline derivatives with diverse biological activities. The position of the hydroxyl group significantly influences the compound's chemical properties and pharmacological effects. Several methods have been developed for the regioselective hydroxylation of the quinoline nucleus.

One common strategy for introducing a hydroxyl group at the 3-position is through the cyclization of precursors that already contain the necessary oxygen functionality. For instance, the reaction of an appropriately substituted o-acylaniline with an α-hydroxyketone can lead to the formation of a 3-hydroxyquinoline. This method offers a high degree of regioselectivity, as the position of the hydroxyl group is predetermined by the choice of the α-hydroxyketone.

Another approach involves the modification of a pre-formed quinoline ring. This can be achieved through various methods, including:

Nucleophilic Aromatic Substitution (SNA_r): While less common for direct hydroxylation, under specific conditions, a suitable leaving group at the 3-position of the quinoline ring can be displaced by a hydroxide (B78521) ion or a protected hydroxyl group.

Oxidation of an organometallic intermediate: A quinoline derivative can be converted into an organometallic species, such as a Grignard or organolithium reagent, which can then be reacted with an oxidizing agent to introduce a hydroxyl group.

Biotransformation: Enzymatic hydroxylation using microorganisms or isolated enzymes offers a green and highly selective method for the introduction of hydroxyl groups at specific positions on the quinoline ring.

Optimization of Reaction Conditions and Yields for this compound Synthesis

The synthesis of this compound can be strategically achieved through the acid-catalyzed condensation and cyclization of 2-amino-6-chlorobenzaldehyde (B1290166) with an appropriate α-hydroxyketone, such as hydroxyacetone. The optimization of this reaction is crucial for maximizing the yield and purity of the final product. Key parameters that can be adjusted include the choice of catalyst, solvent, reaction temperature, and reaction time.

A systematic study of these parameters would allow for the development of an efficient and scalable synthetic protocol. For instance, a range of acidic catalysts, both Brønsted and Lewis acids, could be screened to identify the most effective promoter for the cyclization reaction. Similarly, the choice of solvent can significantly impact the reaction rate and yield, with polar aprotic solvents often being suitable for such transformations.

Table 1: Hypothetical Optimization of Reaction Conditions for the Synthesis of this compound

| Entry | Catalyst (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | HCl (1.0) | Ethanol | 80 | 24 | 45 |

| 2 | H₂SO₄ (1.0) | Acetonitrile (B52724) | 80 | 24 | 52 |

| 3 | p-TsOH (1.0) | Toluene | 110 | 18 | 65 |

| 4 | Sc(OTf)₃ (0.1) | Acetonitrile | 80 | 12 | 78 |

| 5 | p-TsOH (1.0) | Toluene | 110 | 18 | 68 |

| 6 | Sc(OTf)₃ (0.1) | Acetonitrile | 80 | 12 | 82 |

This table presents hypothetical data for illustrative purposes.

The data suggests that a catalytic amount of a Lewis acid like Scandium(III) triflate in acetonitrile at 80°C for 12 hours could provide the optimal conditions for the synthesis of this compound from 2-amino-6-chlorobenzaldehyde and hydroxyacetone. Further fine-tuning of these conditions, such as catalyst loading and reactant concentrations, could potentially lead to even higher yields.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govnih.gov In the context of quinoline synthesis, microwave irradiation has been successfully applied to various classical named reactions, including the Friedländer synthesis. nih.govnih.govresearchgate.net

The application of microwave heating to the synthesis of this compound could significantly improve the efficiency of the process. The rapid and uniform heating provided by microwaves can enhance the rate of the condensation and cyclization steps, potentially reducing the required reaction time from hours to minutes. researchgate.net Furthermore, microwave-assisted reactions can often be performed under solvent-free conditions or with reduced solvent volumes, contributing to a greener synthetic approach.

A comparative study between conventional heating and microwave irradiation for the synthesis of a series of halogenated 8-hydroxyquinolines demonstrated a marked improvement in yields, with the average yield increasing from 34% to 72% under microwave conditions. nih.gov This highlights the potential of microwave assistance in overcoming activation barriers and promoting efficient cyclization.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Substituted Quinolines

| Entry | Quinoline Product | Heating Method | Temperature (°C) | Time | Yield (%) | Reference |

| 1 | Substituted 8-hydroxyquinoline (B1678124) | Conventional | 130 | 24 h | 34 | nih.gov |

| 2 | Substituted 8-hydroxyquinoline | Microwave | 130 | 30-40 min | 72 | nih.gov |

| 3 | Benzophenone-linked quinoline | Conventional | Room Temp | Several days | Poor | researchgate.net |

| 4 | Benzophenone-linked quinoline | Microwave | 160 | 5 min | Excellent | researchgate.net |

This data clearly illustrates the advantages of microwave irradiation in the synthesis of quinoline derivatives, making it a highly attractive technique for the optimization of this compound synthesis.

The principles of green chemistry aim to design chemical processes that are environmentally benign, economically viable, and sustainable. In the synthesis of halogenated quinolines, several green chemistry approaches can be implemented to minimize the environmental impact of the production process.

The use of nanocatalysts in quinoline synthesis represents a promising green approach. nih.govsemanticscholar.org Nanocatalysts offer high surface area-to-volume ratios, leading to enhanced catalytic activity and selectivity. taylorfrancis.com Moreover, many nanocatalysts are recoverable and can be reused for multiple reaction cycles, which reduces both cost and waste. semanticscholar.org For example, a CdO@ZrO₂ nanocomposite has been reported for the efficient synthesis of poly-substituted quinolines, with the catalyst being reusable for at least seven cycles without significant loss of activity. semanticscholar.org

Table 3: Application of Green Chemistry Principles in Halogenated Quinoline Synthesis

| Green Chemistry Principle | Application in Halogenated Quinoline Synthesis |

| Waste Prevention | One-pot, multi-component reactions to reduce intermediate isolation and purification steps. nih.gov |

| Atom Economy | Designing reactions that maximize the incorporation of all starting materials into the final product. |

| Less Hazardous Chemical Syntheses | Using non-toxic reagents and avoiding the use of hazardous solvents. |

| Designing Safer Chemicals | Developing halogenated quinolines with improved efficacy and reduced toxicity. |

| Safer Solvents and Auxiliaries | Utilizing water, ethanol, or solvent-free conditions for reactions. nih.gov |

| Design for Energy Efficiency | Employing microwave-assisted synthesis to reduce reaction times and energy consumption. nih.govnih.govresearchgate.net |

| Use of Renewable Feedstocks | Exploring bio-based starting materials for quinoline synthesis. |

| Reduce Derivatives | Avoiding the use of protecting groups to minimize synthetic steps. nih.gov |

| Catalysis | Utilizing heterogeneous, recyclable catalysts such as nanocatalysts to improve efficiency and reduce waste. nih.govsemanticscholar.orgtaylorfrancis.com |

By incorporating these green chemistry principles into the synthetic design, the production of this compound and other halogenated quinolines can be made more sustainable and environmentally responsible.

Derivatization and Structural Modification of 5 Chloroquinolin 3 Ol

Chemical Transformations at the Hydroxyl Group

The hydroxyl group at the 3-position of the 5-chloroquinolin-3-ol ring is a prime target for chemical modification, readily undergoing reactions such as O-acylation and O-alkylation to form esters and ethers, respectively.

O-Acylation (Esterification): While direct studies on this compound are limited, the reactivity of the hydroxyl group can be inferred from studies on its isomer, 5-chloroquinolin-8-ol. A common and efficient method for the esterification of such hydroxyl groups is the Steglich reaction. asianpubs.org This method utilizes a coupling agent, typically N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst like 4-(dimethylamino)pyridine (DMAP), to facilitate the reaction between the hydroxyl group and various carboxylic acids under mild conditions. asianpubs.org This approach is versatile, allowing for the introduction of a wide array of acyl groups, leading to the synthesis of derivatives like 5-chloroquinolin-3-yl benzoates.

O-Alkylation (Etherification): The synthesis of ether derivatives from hydroxyquinolines is another fundamental transformation. The mechanism for O-alkylation with an alkyl halide typically proceeds via a nucleophilic substitution, where the hydroxyl group, often deprotonated by a base to form a more nucleophilic alkoxide, attacks the electrophilic carbon of the alkyl halide. researchgate.net This reaction allows for the introduction of various alkyl or substituted alkyl chains at the 3-position, significantly altering the lipophilicity and steric profile of the parent molecule.

Table 1: Representative Transformations at the Hydroxyl Group

| Transformation | Reagent Type | Typical Conditions | Product Type |

|---|---|---|---|

| O-Acylation | Carboxylic Acid | DCC, DMAP | Ester |

| O-Alkylation | Alkyl Halide | Base (e.g., K₂CO₃) | Ether |

Modifications on the Quinoline (B57606) Nitrogen

The nitrogen atom in the quinoline ring is basic and nucleophilic, making it susceptible to alkylation. This reaction leads to the formation of quaternary quinolinium salts, which introduces a permanent positive charge and significantly alters the electronic and solubility properties of the molecule. The process typically involves reacting the quinoline derivative with an alkyl halide. The lone pair of electrons on the nitrogen atom attacks the electrophilic alkyl group, resulting in the formation of a new carbon-nitrogen bond and a positively charged quinolinium cation.

Introduction of Diverse Functionalities at Other Positions on the Quinoline Ring

Beyond the hydroxyl group and the ring nitrogen, the carbon-hydrogen (C-H) bonds on the quinoline scaffold can be functionalized to introduce a wide range of substituents. Modern synthetic methods, particularly transition-metal-catalyzed C-H activation, have become powerful tools for the regioselective derivatization of such heterocyclic systems. nih.govmdpi.comrsc.org

Electrophilic Aromatic Substitution: In quinoline, electrophilic substitution reactions generally occur on the electron-rich benzene (B151609) ring (the carbocycle) rather than the electron-deficient pyridine (B92270) ring. quimicaorganica.org Theoretical studies on the related 8-hydroxyquinoline (B1678124) suggest that positions 5 and 7 are the most favored for electrophilic attack, due to the stability of the resulting cationic intermediate. researchgate.netorientjchem.org For this compound, the existing chloro and hydroxyl groups will direct incoming electrophiles. The hydroxyl group is an activating, ortho-, para-directing group, while the chloro group is a deactivating, ortho-, para-directing group. This would likely direct electrophilic substitution to positions 2, 4, 6, and 8, with the precise outcome depending on the reaction conditions and the interplay of electronic and steric effects.

Metal-Catalyzed C-H Functionalization: Direct C-H functionalization offers an efficient way to create new C-C or C-heteroatom bonds without the need for pre-functionalized starting materials. nih.gov For instance, rhodium(I)-catalyzed alkylation has been shown to be effective for quinolines, typically at the C8 position. nih.gov Such methods can be highly regioselective and tolerate a variety of functional groups, providing a versatile route to novel derivatives. nih.gov The development of these strategies in medicinal chemistry allows for the late-stage modification of complex molecules to fine-tune their pharmacological profiles. rsc.org

Synthesis of Hybrid Molecules Incorporating the this compound Moiety

Molecular hybridization is a drug design strategy that involves covalently linking two or more pharmacophores to create a single hybrid molecule with potentially enhanced activity or a multi-target profile. The this compound moiety can serve as a valuable scaffold in the construction of such hybrids. nih.gov

The synthesis of these hybrids often involves linking the quinoline core to another biologically active molecule through a flexible or rigid linker. For example, a divergent synthetic route starting with a linker molecule like piperazine (B1678402) can be used to connect a quinoline derivative to another pharmacophore. nih.gov This approach allows for the systematic variation of the linker length and composition, as well as the nature of the attached pharmacophore, to optimize biological activity. This strategy has been successfully applied to other quinoline-based antimalarial agents to create hybrids with potent activity against drug-resistant parasite strains. nih.gov

Advanced Characterization Methodologies for 5 Chloroquinolin 3 Ol and Its Derivatives

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone in the chemical analysis of quinoline (B57606) compounds, enabling researchers to probe molecular structures with high precision. By interacting with electromagnetic radiation, molecules yield unique spectral fingerprints that reveal their atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the carbon-hydrogen framework of organic molecules. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

¹H NMR: Proton NMR provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. In derivatives like 2-chloro-3-methyl-quinolin-5-ol, the aromatic protons on the quinoline core typically appear in the downfield region (δ 7-9 ppm) due to the deshielding effect of the aromatic ring current. The chemical shifts are further influenced by the position of the chloro and hydroxyl substituents.

¹³C NMR: Carbon-13 NMR is used to determine the number of non-equivalent carbons and to identify the types of carbon atoms present (e.g., C=O, C=C, C-Cl). The carbon atoms directly bonded to electronegative atoms like chlorine, oxygen, and nitrogen exhibit characteristic downfield shifts. For instance, in a derivative such as 2-chloro-3-methyl-quinolin-5-ol, the carbon attached to the chlorine atom (C2) and the carbon attached to the hydroxyl group (C5) would show distinct chemical shifts that are crucial for structural assignment spectrabase.com.

2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence), establish correlations between protons and carbons. COSY spectra identify protons that are spin-spin coupled, helping to map out the proton connectivity within the molecule. HMQC and the related HSQC (Heteronuclear Single Quantum Coherence) experiments correlate proton signals with the carbon atoms they are directly attached to, providing an unambiguous assignment of the carbon skeleton.

Table 1: Representative ¹³C NMR Chemical Shifts for a 5-Chloroquinolin-3-ol Derivative

| Compound Name | Solvent | Carbon Atom | Chemical Shift (δ, ppm) |

|---|---|---|---|

| 2-Chloro-3-methyl-quinolin-5-ol spectrabase.com | DMSO-d₆ | C2 | (Data not specified) |

| C3 | (Data not specified) | ||

| C4 | (Data not specified) | ||

| C4a | (Data not specified) | ||

| C5 | (Data not specified) | ||

| C6 | (Data not specified) | ||

| C7 | (Data not specified) | ||

| C8 | (Data not specified) | ||

| C8a | (Data not specified) | ||

| CH₃ | (Data not specified) |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

For this compound and its derivatives, key vibrational bands are expected:

O-H Stretching: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl (-OH) group.

C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹ vscht.cz.

C=C and C=N Stretching: The quinoline ring system gives rise to a series of sharp absorption bands in the 1400-1600 cm⁻¹ region, corresponding to the stretching vibrations of the C=C and C=N bonds within the aromatic rings vscht.czmaricopa.edu.

C-O Stretching: The stretching vibration of the phenolic C-O bond is expected in the 1200-1300 cm⁻¹ range.

C-Cl Stretching: The C-Cl stretching vibration typically appears in the fingerprint region, below 800 cm⁻¹.

In a study on the related compound 7-bromo-5-chloro-8-hydroxyquinoline, Fourier Transform Infrared (FTIR) spectroscopy was used to carry out a complete vibrational assignment of the fundamental modes sigmaaldrich.comsigmaaldrich.com. This type of detailed analysis allows for precise structural confirmation.

Table 2: General Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

|---|---|---|

| Hydroxyl (-OH) | Stretching | 3200 - 3600 (broad) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aromatic C=C/C=N | Stretching | 1400 - 1600 |

| Phenolic C-O | Stretching | 1200 - 1300 |

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge (m/z) ratio.

MS: Standard mass spectrometry provides the molecular weight of the parent ion (M⁺). The isotopic pattern of the molecular ion peak is particularly informative for chlorine-containing compounds. Due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes (approximately 3:1 ratio), the molecular ion will appear as two peaks (M⁺ and M+2) with a relative intensity ratio of about 3:1, confirming the presence of one chlorine atom.

HRMS: High-Resolution Mass Spectrometry provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental formula of the compound masonaco.org. This is crucial for distinguishing between compounds with the same nominal mass but different atomic compositions.

GC-MS and LC-MS/MS: Coupling chromatographic separation with mass spectrometry allows for the analysis of complex mixtures. Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for volatile and thermally stable derivatives, while Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is exceptionally versatile and sensitive for a wide range of compounds, including non-volatile and thermally labile ones researchgate.netsemanticscholar.org. LC-MS/MS methods have been developed for the reliable determination and quantification of related compounds like 5-chloroquinolin-8-ol and 7-bromo-5-chloroquinolin-8-ol in various matrices, including pharmacokinetic studies researchgate.netresearchgate.netnih.gov. Tandem MS (MS/MS) provides structural information by fragmenting the parent ion and analyzing the resulting daughter ions, which helps in the definitive identification of the molecule's structure.

Chromatographic Techniques for Purity Assessment and Separation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is indispensable for assessing the purity of synthesized compounds, monitoring reaction progress, and isolating desired products.

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture bjbms.org. It is widely used in quality control in the pharmaceutical industry nih.gov.

For quinoline derivatives, reverse-phase HPLC is commonly employed. In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol nih.govsielc.com. An acid, like formic acid or phosphoric acid, is often added to the mobile phase to ensure that phenolic and nitrogen-containing compounds are in a consistent protonation state, leading to sharper peaks and better separation nih.govsielc.com.

A developed HPLC method for related halogenated 8-hydroxyquinoline (B1678124) compounds utilized a phenyl-silica column with a mobile phase of acetonitrile, methanol, and water sigmaaldrich.com. The high resolving power of HPLC allows for the separation of the main compound from starting materials, byproducts, and degradation products, enabling accurate purity assessment.

Table 3: Example HPLC Conditions for Analysis of Quinoline Derivatives

| Parameter | Condition |

|---|---|

| Column | Reverse-Phase C18 or Phenyl-Silica sigmaaldrich.comnih.gov |

| Mobile Phase | Acetonitrile/Water or Methanol/Water mixture, often with a formic or phosphoric acid modifier nih.govsielc.com |

| Detection | UV-Vis Detector (at a wavelength of maximum absorbance) |

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for qualitative analysis, such as monitoring the progress of a chemical reaction or identifying compounds present in a mixture sigmaaldrich.comlibretexts.org.

In the analysis of this compound and its derivatives, TLC is performed on a plate coated with a stationary phase, typically silica gel researchgate.net. A small spot of the sample is applied to the plate, which is then placed in a sealed chamber with a solvent system (mobile phase). As the mobile phase ascends the plate via capillary action, it carries the sample components at different rates depending on their polarity and affinity for the stationary phase.

A specific TLC method for the identification and quantification of the related 5-chloroquinolin-8-ol involves using silica gel 60 plates with a mobile phase consisting of a methanol-ethyl acetate-iso-propyl alcohol-ammonia solution researchgate.net. The separated spots are visualized under UV light, and densitometric scanning at a specific wavelength (e.g., 247 nm) can be used for quantitative analysis researchgate.net. The retention factor (Rƒ), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound under a specific set of conditions.

Table 4: Example TLC System for Analysis of Chloroquinoline Derivatives

| Parameter | Description |

|---|---|

| Stationary Phase | Silica Gel 60 researchgate.net |

| Mobile Phase | Methanol-ethyl acetate-iso-propyl alcohol-ammonia solution (e.g., 8:20:1:0.6 v/v) researchgate.net |

| Visualization | UV light (typically at 254 nm or 366 nm) |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for elucidating the precise three-dimensional atomic arrangement of molecules in their solid state. This technique provides unambiguous and high-resolution data on the absolute configuration, bond lengths, bond angles, and conformational details of a compound. nih.gov For this compound and its derivatives, X-ray diffraction studies are indispensable for understanding the molecule's spatial architecture, which in turn governs its physicochemical properties and interactions in a biological context.

The process involves irradiating a single crystal of the compound with a focused beam of X-rays. The resulting diffraction pattern is meticulously analyzed to generate an electron density map, from which the atomic positions can be determined and the full molecular structure can be modeled. mdpi.commdpi.com

Detailed Research Findings

For instance, the crystal structure of various substituted quinoline analogs reveals detailed information about their molecular conformation and crystal packing. In a study of fluorinated quinoline analogs, the structure of 8-fluoro-2,3-dimethylquinolin-4-yl 4-(tert-butyl)benzoate was determined. mdpi.com The analysis showed that the phenyl ring is nearly perpendicular to the quinoline ring, with a significant dihedral angle between the two planes. mdpi.com This orientation is crucial for understanding the steric and electronic properties of the molecule.

Similarly, structural analysis of a novel quinoline dicarbamic acid derivative showed that the crystal structure is stabilized by C-H···O hydrogen bonds and van der Waals interactions. chemmethod.com In another investigation focused on iodo-quinoline derivatives, X-ray crystallography confirmed the molecular structures and revealed that while some derivatives are essentially planar, others exhibit a significant rotation between the phenyl and quinoline rings, a feature attributed to crystal packing forces rather than steric hindrance. nih.gov

These crystallographic studies provide foundational data for structure-activity relationship (SAR) studies and for the rational design of new derivatives with tailored properties.

Crystallographic Data for Quinoline Derivatives

The following tables summarize the crystallographic data obtained for several derivatives, illustrating the detailed structural information that can be obtained through X-ray diffraction analysis.

Table 1: Crystal Data and Structure Refinement for 8-fluoro-2,3-dimethylquinolin-4-yl 4-(tert-butyl)benzoate

| Parameter | Value |

| Empirical Formula | C₂₂H₂₂FNO₂ |

| Formula Weight | 351.41 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(2) |

| b (Å) | 16.987(3) |

| c (Å) | 11.234(2) |

| β (°) | 108.59(3) |

| Volume (ų) | 1829.1(6) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.277 |

| Final R indices [I>2σ(I)] | R₁ = 0.0541, wR₂ = 0.1385 |

| Data Source | mdpi.com |

Table 2: Selected Torsion Angles for 8-fluoro-2,3-dimethylquinolin-4-yl 4-(tert-butyl)benzoate

| Atoms | Angle (°) |

| C(9)-O(1)-C(12)-C(13) | -171.3(3) |

| O(2)-C(12)-C(13)-C(14) | -175.7(3) |

| Data Source | mdpi.com |

Table 3: Crystallographic Data for Other Quinoline Derivatives

| Compound Identifier | Empirical Formula | Crystal System | Space Group | Key Structural Feature | Data Source |

| (2-((4-((2-(Carboxy(methyl)amino)ethoxy)carbonyl) quinoline-2-yl)oxy) ethyl) (methyl)-carbamic Acid | C₁₈H₂₁N₃O₇ | Monoclinic | P2₁/c | Structure stabilized by C-H···O hydrogen bonds and Van-Der Waals interactions. | chemmethod.com |

| 2-(4-chlorophenyl)-6-iodo-4-methylquinoline-4-carboxylic acid (4c) | C₁₇H₁₁ClINO₂ | Monoclinic | P2₁/n | The molecule is essentially planar. | nih.gov |

| 6-iodo-2-(4-methoxyphenyl)-4-methylquinoline-4-carboxylic acid (4d) | C₁₈H₁₄INO₃ | Monoclinic | P2₁/n | The molecule is essentially planar. | nih.gov |

| 2-(4-bromophenyl)-6-iodo-4-methylquinoline-4-carboxylic acid (4b) | C₁₇H₁₁BrINO₂ | Triclinic | P-1 | Phenyl and quinoline nuclei are rotated by 20.9(2)°. | nih.gov |

| 6-iodo-2-(4-(methylthio)phenyl)-4-methylquinoline-4-carboxylic acid (4e) | C₁₈H₁₄INO₂S | Monoclinic | C2/c | Phenyl and quinoline nuclei are rotated by 22.5(1)°. | nih.gov |

Investigation of Biological Activities of 5 Chloroquinolin 3 Ol and Its Analogues

Potential Antimicrobial Activity

Quinoline (B57606) derivatives have been recognized for their broad-spectrum antimicrobial properties. benthamscience.com The introduction of a chlorine atom at the C-5 position and a hydroxyl group at the C-3 position of the quinoline ring, along with other modifications, has been investigated for its impact on antimicrobial efficacy.

Analogues of 5-chloroquinoline (B16772) have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, a series of novel 7-chloroquinoline (B30040) derivatives were synthesized and screened for their antibacterial properties. researchgate.net Compound 5 (2,7-dichloroquinoline-3-carbonitrile) showed good activity against Staphylococcus aureus and Pseudomonas aeruginosa. researchgate.net Compounds 6 (2,7-dichloroquinoline-3-carboxamide) and 8 (7-chloro-2-ethoxyquinoline-3-carbaldehyde) were effective against Escherichia coli. researchgate.net Furthermore, compound 7 (7-chloro-2-methoxyquinoline-3-carbaldehyde) displayed good activity against Streptococcus pyogenes. researchgate.net The antibacterial activity of these compounds was considered significant when compared to the standard amoxicillin. researchgate.net

Other studies have also highlighted the potential of quinoline derivatives as potent antibacterial agents against several strains of Gram-positive bacteria, including multidrug-resistant clinical isolates. nih.gov The mechanism of action for quinolones is generally believed to involve the inhibition of DNA synthesis, which prevents bacterial replication.

| Compound/Analogue | Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| 2,7-dichloroquinoline-3-carbonitrile (5) | S. aureus | 11.00 ± 0.03 | researchgate.net |

| 2,7-dichloroquinoline-3-carbonitrile (5) | P. aeruginosa | 11.00 ± 0.03 | researchgate.net |

| 2,7-dichloroquinoline-3-carboxamide (6) | E. coli | 11.00 ± 0.04 | researchgate.net |

| 7-chloro-2-methoxyquinoline-3-carbaldehyde (7) | S. pyogenes | 11.00 ± 0.02 | researchgate.net |

| 7-chloro-2-ethoxyquinoline-3-carbaldehyde (8) | E. coli | 12.00 ± 0.00 | researchgate.net |

| Amoxicillin (Standard) | S. aureus | 18 ± 0.00 | researchgate.net |

Derivatives of 8-hydroxyquinoline (B1678124), which are structurally related to quinolin-3-ols, have shown significant antifungal properties. mdpi.com Clioquinol (B1669181) (5-chloro-7-iodo-8-hydroxyquinoline) has been identified as an agent with good efficacy against fungal pathogens such as Phaeomoniella chlamydospora and Phaeoacremonium aleophilum, with Minimum Inhibitory Concentrations (MIC) of 10 μg/mL and 1 μg/mL, respectively. mdpi.com Materials containing Clioquinol have also exhibited significant antifungal activity against these pathogens. mdpi.com

The antifungal activity of Clioquinol is also noted against Candida spp. and dermatophytes, where it is suggested to cause damage to the fungal cell wall, leading to cell death. mdpi.com In a broader context, 8-hydroxyquinoline derivatives are known for their ability to inhibit the growth of a large number of fungi. mdpi.com For instance, 3% clioquinol cream was found to inhibit the growth of most fungal species it was tested against, with particularly strong action against Candida tropicalis, Candida guilliermondii, Aspergillus terreus, Fusarium solani, and Trichoderma harzianum. nih.gov

| Compound/Analogue | Fungal Pathogen | MIC (μg/mL) | Reference |

|---|---|---|---|

| Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) | P. chlamydospora | 10 | mdpi.com |

| Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) | P. aleophilum | 1 | mdpi.com |

A notable biological activity of 5-chloroquinoline analogues is their efficacy against Mycobacterium tuberculosis. Cloxyquin (5-chloroquinolin-8-ol) has demonstrated good in vitro antituberculosis activity. nih.govnih.govresearchgate.net Studies on its effects against numerous standard strains and clinical isolates of M. tuberculosis revealed MICs ranging from 0.062 to 0.25 μg/ml. nih.govnih.govresearchgate.net The MIC50 and MIC90 were determined to be 0.125 and 0.25 μg/ml, respectively. nih.govnih.govresearchgate.net This activity was observed even against multidrug-resistant strains, suggesting that its mechanism of action may differ from that of existing antitubercular drugs. nih.govnih.gov The parent compound, 8-hydroxyquinoline, is also known to be effective against Mycobacterium tuberculosis. mdpi.com

| Compound/Analogue | Organism | MIC Range (μg/mL) | MIC50 (μg/mL) | MIC90 (μg/mL) | Reference |

|---|---|---|---|---|---|

| Cloxyquin (5-chloroquinolin-8-ol) | Mycobacterium tuberculosis (9 standard strains and 150 clinical isolates) | 0.062 - 0.25 | 0.125 | 0.25 | nih.govnih.govresearchgate.net |

Potential Anticancer Properties and Cytotoxicity

The quinoline structure is a key component in several anticancer agents. Chloroquine (B1663885), a well-known antimalarial drug, has been investigated for its potential as an anticancer agent and as a chemosensitizer. researchgate.net It has been shown to inhibit cell growth and induce cell death in various cancer types. researchgate.net For example, chloroquine can potentiate the inhibitory effect of 5-fluorouracil (B62378) (5-FU) on human colon cancer cells. researchgate.net This potentiation is linked to the inhibition of autophagy, a protective mechanism used by cancer cells against chemotherapeutic agents. researchgate.net

Other quinoline derivatives have also been explored for their anticancer activities. benthamscience.comnih.gov For example, (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a compound containing a chloro-substituted indole (B1671886) core, has been identified as an inhibitor of Dishevelled 1 (DVL1), a protein involved in the WNT signaling pathway, which is often dysregulated in cancer. mdpi.com This compound inhibited the growth of HCT116 colon cancer cells with an EC50 of 7.1 ± 0.6 μM. mdpi.com The cytotoxic effects of some natural compounds are assessed using cell lines like MCF-7 (breast cancer). mdpi.com

| Compound/Analogue | Cancer Cell Line | Effect | EC50/IC50 | Reference |

|---|---|---|---|---|

| Chloroquine (in combination with 5-Fluorouracil) | HT-29 (Colon Cancer) | Potentiates inhibitory effect of 5-FU, inhibits autophagy | Not specified | researchgate.net |

| (S)-1 (RS4690) | HCT116 (Colon Cancer) | Inhibited cell growth | 7.1 ± 0.6 μM | mdpi.com |

Other Potential Bioactivities (e.g., antiviral, anti-inflammatory)

Beyond their antimicrobial and anticancer properties, 5-chloroquinoline analogues and related compounds have shown other promising biological activities.

Some 8-hydroxyquinoline derivatives have been reported to exhibit antiviral activities. mdpi.com Specifically, new 5-sulphonamido-8-hydroxyquinoline derivatives were synthesized and tested for their antiviral activity against avian paramyxovirus type 1 (APMV-1) and laryngotracheitis virus (LTV). nih.gov Compounds 2 , 3 , and 4 from this series showed high antiviral activity in vitro, with an IC50 range of 3-4 μg per egg against both viruses. nih.gov Flavonoids, another class of heterocyclic compounds, are also known for their antiviral properties against a range of viruses. mdpi.com

In addition to antiviral effects, anti-inflammatory properties have been associated with quinoline derivatives. benthamscience.comnih.gov While specific studies on the anti-inflammatory activity of 5-Chloroquinolin-3-ol were not prominent in the reviewed literature, the broader class of quinoline compounds is recognized for this potential. For instance, cepharanthine, a bis-benzylisoquinoline alkaloid, demonstrates anti-inflammatory properties by reducing the levels of pro-inflammatory cytokines like TNFα, IL-1β, and IL-6. nih.gov Luteolin, a flavonoid, also exhibits anti-inflammatory and antiviral activities. mdpi.com

| Compound/Analogue | Bioactivity | Virus/Model | IC50/Effect | Reference |

|---|---|---|---|---|

| 5-sulphonamido-8-hydroxyquinoline derivatives (2, 3, 4) | Antiviral | Avian APMV-1 and LTV | 3-4 μg per egg | nih.gov |

Structure Activity Relationship Sar Studies of 5 Chloroquinolin 3 Ol Derivatives

Impact of Halogen Substitution Position and Nature on Bioactivity

Research indicates that the location of a halogen substituent can dramatically alter a compound's pharmacological profile. For instance, in some quinoline (B57606) series, the presence of an electron-withdrawing chlorine atom at the C-2 position has been associated with a loss of antimalarial activity. rsc.org Conversely, a chloro-substituent at other positions can be beneficial; for example, its presence has been shown to enhance the antileishmanial activity of certain quinoline derivatives. rsc.org Specifically, 7-chloro substitution is a recurring feature in several potent antimalarial analogues. rsc.org

The nature of the halogen also plays a crucial role. Studies on quinone imines, which share structural similarities, have demonstrated that an increased number of chlorine atoms can lead to higher insecticidal and fungicidal activity. biointerfaceresearch.com In a series of organoruthenium 8-hydroxyquinoline (B1678124) complexes, changing the halogen from chlorine to bromine and then to iodine induced notable shifts in the NMR spectra, indicating significant changes in the electronic environment of the molecule, which could translate to altered biological interactions. acs.org The strategic placement of halogens, such as in 5-halogenated derivatives of certain quinoline hybrids, has been shown to enhance antiplasmodial activity, underscoring the importance of both the halogen's identity and its position on the scaffold. rsc.org

| Compound Series | Halogen Position/Nature | Observed Impact on Bioactivity |

| Quinoline-imidazole hybrids | 2-Chloro | Loss of antimalarial activity rsc.org |

| Quinoline derivatives | Chloro-substituent (general) | Enhanced antileishmanial activity rsc.org |

| Antimalarial analogues | 7-Chloro | Often associated with potent activity rsc.org |

| Quinoline-isatin hybrids | 5-Halogenation | Enhanced antiplasmodial activity rsc.org |

| Quinone imines | Increased number of Chlorine atoms | Higher insecticidal and fungicidal activity biointerfaceresearch.com |

Role of Hydroxyl Group Modifications in Activity Modulation

The hydroxyl group at the C-3 position of 5-Chloroquinolin-3-ol is a key functional group that significantly influences its biological activity. This group can act as both a hydrogen bond donor and acceptor, playing a critical role in molecular recognition and binding to biological targets. hyphadiscovery.com

Modifications to this hydroxyl group, such as esterification or etherification, can modulate the compound's properties in several ways. Such changes can alter the molecule's polarity, lipophilicity, and metabolic stability. The importance of the hydroxyl group is highlighted in various classes of compounds. For instance, in flavonoids, the presence or absence of specific hydroxyl groups can lead to a complete loss of oral anti-inflammatory activity. nih.gov

Influence of Substituents on the Quinoline Ring System

Beyond the primary chloro and hydroxyl groups, other substituents on the quinoline ring system exert a strong influence on the bioactivity of this compound derivatives. The electronic nature and steric bulk of these additional groups can fine-tune the molecule's interaction with its biological target. rsc.org

The introduction of electron-donating groups (EDGs) versus electron-withdrawing groups (EWGs) can lead to opposite effects on activity. For example, in one study on antimalarial quinolines, an electron-donating methoxy (B1213986) (OCH₃) group at the C-2 position enhanced activity, whereas an electron-withdrawing chlorine (Cl) at the same position led to its loss. rsc.org Similarly, studies on pyrano[3,2-c]quinoline derivatives found that substitution on an aryl ring at the C-4 position was critical for anti-inflammatory (TNF-α and IL-6 inhibition) and anticancer activities. nih.gov

The position of the substituent is equally critical. For certain quinolinyl-chromone derivatives, a methyl group at the C-6 position resulted in significantly higher cholinesterase inhibitory activity compared to a methoxy group at the same position. nih.gov In another context, 6-chloro and 7-methoxy moieties have been identified as essential pharmacophoric features for the activity of certain quinolones. researchgate.net The necessity of a substituent at a specific position was clearly demonstrated in a series of α2C-adrenoceptor antagonists, where a substituent at the C-3 position of the quinoline ring was found to be an absolute requirement for activity. researchgate.net

| Position | Substituent Type | Impact on Bioactivity | Compound Class |

| C-2 | Electron-Donating (e.g., OCH₃) | Enhanced antimalarial activity rsc.org | Quinoline-imidazole hybrid |

| C-3 | Any substituent | Essential for activity researchgate.net | α2C-adrenoceptor antagonist |

| C-4 (on aryl ring) | Various | Important for anti-inflammatory/anticancer activity nih.gov | Pyrano[3,2-c]quinolone |

| C-6 | Methyl | Higher activity than methoxy nih.gov | Quinolinyl-chromone |

| C-6 & C-7 | Chloro & Methoxy | Identified as essential pharmacophores researchgate.net | Quinolones |

Development of Pharmacophore Models for Targeted Bioactivities

Pharmacophore modeling is a powerful computational tool used in drug design to identify the essential steric and electronic features required for a molecule to interact with a specific biological target. A pharmacophore model defines the spatial arrangement of key molecular features, such as hydrogen bond acceptors (HBAs), hydrogen bond donors (HBDs), hydrophobic areas, and aromatic rings, that are necessary to trigger or block a biological response. nih.gov

These models can be developed through two primary approaches: ligand-based and structure-based. nih.govnih.gov Ligand-based models are created by aligning a set of known active molecules and extracting their common chemical features. nih.gov Structure-based models are derived from the three-dimensional structure of the biological target, often from a crystal structure showing a ligand bound to the active site. nih.gov

For derivatives of this compound, a pharmacophore model would likely include several key features:

A Hydrogen Bond Donor/Acceptor: Representing the C-3 hydroxyl group, which is crucial for specific interactions with target proteins.

An Aromatic Ring Feature: Corresponding to the quinoline core, which can engage in π-π stacking or hydrophobic interactions.

A Hydrophobic/Halogen Feature: Representing the C-5 chloro group, which contributes to the lipophilicity and can participate in halogen bonding.

By developing such models, researchers can screen large virtual libraries of compounds to identify novel molecules that possess the required pharmacophoric features, thereby accelerating the discovery of new drug candidates with targeted bioactivities. ijper.org For instance, certain moieties on the quinoline ring, like the 6-chloro and 7-methoxy groups, have been identified as essential pharmacophores for specific biological activities, guiding further synthesis and optimization efforts. researchgate.net

Mechanistic Investigations of 5 Chloroquinolin 3 Ol S Biological Actions

Exploration of Metal Chelation Mechanisms

A significant mechanism underlying the biological effects of hydroxyquinolines, including 5-Chloroquinolin-3-ol, is their ability to act as chelating agents. nih.govnih.gov Chelation is a process involving the formation of multiple coordination bonds between a central metal ion and a single organic molecule, known as a ligand. nih.gov

8-Hydroxyquinoline (B1678124) (8HQ) and its derivatives are particularly effective metal chelators due to their molecular structure, which allows them to form stable complexes with various metal ions. nih.govtandfonline.com Among the seven isomers of monohydroxyquinolines, the 8HQ structure is uniquely capable of forming these chelate complexes with divalent metal ions. nih.gov This chelating ability is considered the origin of most of their biological activities. tandfonline.com

The process can restore metal balance in systems where metal homeostasis has been disrupted, which is a factor in several diseases. nih.gov By binding to and sequestering metal ions like copper (Cu²⁺) and zinc (Zn²⁺), these compounds can influence processes where these metals play a vital role, such as the aggregation of misfolded proteins. tandfonline.com The formation of a stable complex with a toxic metal ion can shield biological targets from the ion, thereby reducing local toxicity. mdpi.com For instance, the iron chelator Desferrioxamine completely covers the surface of Fe³⁺, which prevents it from catalyzing free radical reactions. mdpi.com This ability to interact with and modulate the activity of metal ions is a key aspect of the mechanistic action of this compound and related compounds.

Interference with Microbial Metabolism and DNA Synthesis

Quinolone derivatives are well-established antimicrobial agents that interfere with critical bacterial processes, primarily DNA replication. wikipedia.orgnih.gov Their bactericidal action stems from the inhibition of two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. nih.govnih.gov

These enzymes are crucial for managing the topological state of DNA during replication and transcription. slideshare.netyoutube.com They catalyze the breaking and rejoining of DNA strands to manage supercoiling. nih.gov Quinolones bind to the enzyme-DNA complex, stabilizing it and preventing the re-ligation of the DNA strands. This action effectively poisons the enzymes and leads to the accumulation of double-strand DNA breaks, which are lethal to the bacterial cell. wikipedia.orgnih.gov

In many Gram-negative bacteria, DNA gyrase is the primary target, while topoisomerase IV is the main target in many Gram-positive bacteria. wikipedia.orgslideshare.net The antimicrobial action of halogenated 8-hydroxyquinolines is also linked to their metal chelating activities, which can deprive microbes of essential nutrients like iron. chemicalbook.com For example, 8-hydroxyquinoline has demonstrated the ability to kill Mycobacterium tuberculosis in a copper-dependent manner. chemicalbook.com

Induction of Apoptosis in Cellular Models

Several quinoline (B57606) derivatives have been shown to induce apoptosis, or programmed cell death, in various cancer cell lines. nih.govnih.gov This is a critical mechanism for their potential anticancer effects. The induction of apoptosis by these compounds often involves the activation of specific cellular pathways that regulate cell death.

One prominent pathway activated by certain quinoline derivatives is the p53 tumor suppressor pathway. nih.govscispace.com For instance, the related compound chloroquine (B1663885) has been shown to activate the p53 pathway in human glioma cells. nih.govnih.gov Activation of p53 can lead to cell cycle arrest and apoptosis. This process is often mediated by the activation of caspases, a family of proteases that execute the apoptotic program. nih.gov Studies have demonstrated that treatment with quinoline derivatives can lead to the activation of initiator caspases like caspase-9 and executioner caspases like caspase-3. nih.gov

Research on various 7-chloroquinoline (B30040) derivatives has confirmed their ability to induce apoptosis in cancer cells, including triple-negative breast cancer and leukemia. nih.govmdpi.com The process is marked by characteristic cellular changes such as cell shrinkage and DNA fragmentation. plos.org

| Compound/Derivative | Cellular Model | Key Apoptotic Events | Reference |

|---|---|---|---|

| Chloroquine | Human Glioma Cells | Activation of p53 pathway, Caspase-3 activation | nih.govnih.gov |

| 7-Chloroquinoline-1,2,3-triazoyl carboxamides | Triple Negative Breast Cancer Cells (MDA-MB-231) | High induction of cell death (80.4%) | nih.gov |

| 4-(4'-nitrostyryl)-quinoline-1-oxide | Human Erythroleukemic K562 Cells | Caspase-9 and Caspase-3 activation | nih.gov |

| 7-chloro-(4-thioalkylquinoline) derivatives | Leukemia Cells (CCRF-CEM) | Induction of apoptosis, cell cycle arrest at G0/G1 | mdpi.com |

Elucidation of Molecular Targets and Signaling Pathways

The biological actions of this compound and its analogs are mediated through their interaction with specific molecular targets and the modulation of key signaling pathways within the cell. These pathways are often dysregulated in diseases like cancer, making them attractive targets for therapeutic intervention. nih.gov

One of the most critical pathways implicated is the PI3K/Akt/mTOR signaling cascade. mdpi.commdpi.com This pathway is a central regulator of cell growth, proliferation, survival, and metabolism. nih.govmdpi.com It is frequently hyperactivated in many human cancers. mdpi.com Studies on various quinoline derivatives have shown they can inhibit this pathway. For example, a 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline was found to modulate the PI3K/AKT/mTOR pathway in colorectal cancer cells. acs.org Molecular docking studies have further supported PI3K as a potential direct target for some of these compounds. acs.org

In addition to the PI3K/Akt/mTOR pathway, the p53 signaling pathway is another crucial target. As mentioned previously, activation of the p53 tumor suppressor by compounds like chloroquine can trigger apoptosis in cancer cells. nih.govscispace.com Molecular docking analyses of other chloroquinoline derivatives have suggested high affinity for targets such as PARP-1 and Src, which are involved in DNA repair and cell signaling, respectively. nih.gov

| Signaling Pathway | Molecular Target(s) | Biological Outcome | Reference |

|---|---|---|---|

| PI3K/Akt/mTOR Pathway | PI3K, Akt, mTOR | Inhibition of cell proliferation, survival, and growth | mdpi.comacs.org |

| p53 Pathway | p53 | Induction of apoptosis, cell cycle arrest | nih.govscispace.com |

| DNA Damage/Repair & Signaling | PARP-1, Src | Potential inhibition of DNA repair and cell signaling | nih.gov |

Computational Chemistry and in Silico Studies for 5 Chloroquinolin 3 Ol

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.gov By calculating the electron density, DFT can determine a compound's geometry, vibrational frequencies, and electronic properties, which are crucial for understanding its reactivity. nih.govresearchgate.net For quinoline (B57606) derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6–311++G(d,p), are employed to optimize the molecular structure and predict spectroscopic and electronic features. nih.govdergipark.org.tr

Studies on related compounds, such as 6-chloroquinoline (B1265530) and 2-chloroquinoline-3-carboxaldehyde, provide insight into the types of data that can be generated for 5-Chloroquinolin-3-ol. nih.govbohrium.com These analyses typically involve the calculation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity; a smaller gap suggests higher reactivity. researchgate.netdntb.gov.ua

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and identify electrophilic and nucleophilic sites, which are key to predicting intermolecular interactions. nih.govdntb.gov.ua Natural Bond Orbital (NBO) analysis is also used to study charge delocalization and the stability arising from hyperconjugative interactions within the molecule. nih.govresearchgate.net Although specific DFT data for this compound is not detailed in the provided sources, the established methodologies from studies on its isomers and derivatives form a clear blueprint for its computational analysis.

Table 1: Representative DFT-Calculated Properties for Chloroquinoline Derivatives

| Property | Description | Typical Findings in Chloroquinoline Derivatives | Reference |

|---|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Calculated to assess reactivity and charge transfer capabilities. | bohrium.comdntb.gov.ua |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Used with HOMO to determine the energy gap. | bohrium.comdntb.gov.ua |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | A smaller gap implies higher reactivity. | researchgate.netdntb.gov.ua |

| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution, predicting sites for electrophilic and nucleophilic attack. | Helps determine how the molecule interacts with biological targets. | nih.gov |

| NBO Analysis | Analyzes charge transfer and intramolecular bonding interactions. | Reveals the stability from hyperconjugative interactions and charge delocalization. | researchgate.net |

Molecular Docking Simulations with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second, typically a larger biological target like a protein or enzyme. nih.govjbcpm.com This method is instrumental in drug discovery for screening virtual libraries of compounds and elucidating potential mechanisms of action by analyzing binding affinity and interactions at the molecular level. researchgate.net The process involves placing the ligand (e.g., this compound) into the binding site of a receptor and calculating a "docking score," which estimates the binding free energy. jbcpm.com

While docking studies specifically for this compound are not available, research on the closely related isomer, 5-chloro-8-hydroxyquinoline (B194070) (cloxyquin), provides a relevant example. A study involving cloxyquin and Bovine Serum Albumin (BSA) used molecular docking to identify binding sites and energies. The simulations revealed that cloxyquin preferentially binds to specific subdomains of BSA, with estimated binding energies consistent with experimental data. nih.gov The interactions were primarily stabilized by hydrogen bonds and hydrophobic interactions with specific amino acid residues. nih.gov Such studies are crucial for understanding how a compound might be transported and distributed in the bloodstream. Docking simulations have also been applied to other quinoline derivatives to explore their potential as anticancer agents by targeting enzymes like PI3Kα or as antibacterial agents targeting E. coli DNA gyrase B. nih.govmdpi.com

Table 2: Example Molecular Docking Results for 5-Chloro-8-hydroxyquinoline (Cloxyquin) with Bovine Serum Albumin (BSA)

| Binding Site Location | Estimated Binding Energy (kcal/mol) | Interacting Amino Acid Residues | Reference |

|---|---|---|---|

| Cleft between subdomains IIA and IIIA | -7.21 | Not specified | nih.gov |

| Fatty acid binding site 5 (FA5) | -6.95 | Not specified | nih.gov |

Prediction of Pharmacokinetic Parameters (e.g., ADME-Tox profiles)

In silico prediction of ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is a critical step in early-stage drug development. researchgate.net These computational models help to identify candidates with poor pharmacokinetic profiles, thereby reducing the high attrition rates in clinical trials. drugtargetreview.com Predictions are often based on a compound's physicochemical properties and its similarity to known drugs.

Commonly evaluated parameters include lipophilicity (logP), solubility, plasma protein binding, and permeability (e.g., through Caco-2 cell models). researchgate.netresearchgate.net A key component of this assessment is evaluating compliance with established drug-likeness rules, such as Lipinski's Rule of Five. This rule suggests that poor absorption or permeation is more likely when a compound has a molecular weight over 500, a logP over 5, more than 5 hydrogen bond donors, and more than 10 hydrogen bond acceptors. nih.gov

For various quinoline derivatives, in silico tools have been used to predict their ADME properties. For instance, studies on novel fluoroquinolines showed that the synthesized compounds obeyed Lipinski's rule without any violations, suggesting potential for good oral bioavailability. nih.gov Similarly, ADME predictions for indolo[2,3-b]quinoline conjugates were performed to assess their pharmacokinetic profiles. mdpi.com These predictive models are essential for prioritizing which derivatives of a lead compound like this compound should be synthesized and tested experimentally.

Table 3: Key In Silico ADME-Tox Parameters for Drug Candidate Evaluation

| Parameter | Description | Importance in Drug Development | Reference |

|---|---|---|---|

| Lipophilicity (logP) | The octanol-water partition coefficient, indicating a molecule's fat or water solubility. | Affects absorption, distribution, metabolism, and excretion. | fiveable.me |

| Aqueous Solubility (logS) | The measure of a compound's ability to dissolve in water. | Crucial for absorption and formulation. | mdpi.com |

| Human Intestinal Absorption (HIA) | The percentage of a drug absorbed through the human intestine. | A primary determinant of oral bioavailability. | researchgate.net |

| Caco-2 Permeability | An in vitro measure of a compound's ability to cross the intestinal epithelial barrier. | Predicts intestinal absorption of orally administered drugs. | researchgate.net |

| Lipinski's Rule of Five | A set of rules to evaluate drug-likeness and potential for oral activity. | Helps filter out compounds with poor pharmacokinetic profiles. | nih.govfiveable.me |

| Toxicity Prediction | In silico models to predict various toxicities (e.g., hepatotoxicity, mutagenicity). | Early identification of potential safety issues. | researchgate.netcrpsonline.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. fiveable.me By analyzing a series of related compounds, a QSAR model can identify the key physicochemical properties (descriptors) that influence their activity. researchgate.net These descriptors can be steric (e.g., molar refractivity), electronic (e.g., Hammett constants), or hydrophobic (e.g., logP). nih.govyoutube.com

QSAR studies have been conducted on derivatives of 8-hydroxyquinoline (B1678124) to understand their antimicrobial properties. In one study, the antibacterial activity of 5-chloro-8-hydroxyquinoline and other derivatives against Staphylococcus aureus was modeled. bepls.com The analysis revealed that a less polarized, lipophilic chloro group at the 5-position contributed to potent antibacterial activity. Another QSAR study on 5-substituted 8-hydroxyquinolines as inhibitors of dental plaque found that activity was correlated with molar refractivity, logP, and an electronic parameter (beta). nih.gov This model showed that while larger substituents at the 5-position decreased activity, this could be offset by lipophilic and electron-withdrawing properties, making the 5-chloro derivative as active as the parent compound. nih.gov

These examples demonstrate how QSAR can be a powerful tool to guide the optimization of a lead compound. By developing a QSAR model for a series of this compound derivatives, researchers could predict the activity of new, unsynthesized analogues and prioritize the most promising candidates for further development. insilico.eusemanticscholar.org

Table 4: Example of a QSAR Model for 5-Substituted 8-Hydroxyquinolines against Streptococcus mutans

| Dependent Variable | Independent Variables (Descriptors) | Correlation Coefficient (r²) | Key Finding | Reference |

|---|

Future Research Directions and Therapeutic Implications

Design and Synthesis of Novel 5-Chloroquinolin-3-ol Analogues with Enhanced Potency and Selectivity

The therapeutic potential of this compound can be significantly amplified through strategic structural modifications. Future research will focus on the rational design and synthesis of new analogues by exploring structure-activity relationships (SAR) to boost biological efficacy and target selectivity. nih.gov The quinoline (B57606) nucleus is highly amenable to functionalization, allowing for systematic modifications to fine-tune its pharmacological profile. nih.gov

Key synthetic strategies will likely involve:

Substitution at C-2 and C-4 positions: Introducing various aryl, alkyl, or heterocyclic moieties at these positions can influence the molecule's interaction with biological targets. Studies on other quinoline derivatives have shown that modifications at these sites are crucial for activities like kinase inhibition and anticancer effects. arabjchem.orgnih.gov

Modification of the 3-hydroxyl group: Esterification or etherification of the hydroxyl group can alter the compound's lipophilicity and pharmacokinetic properties. This could lead to the development of prodrugs that improve bioavailability.

Functionalization at the C-7 and C-8 positions: Adding groups like substituted piperazines or flexible alkylamino side chains to the benzene (B151609) ring portion of the quinoline scaffold has been shown to enhance antiproliferative activity in other quinoline series. nih.govnih.gov